BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Studying
Focal Adhesion Dynamics with JP-153

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JP-153

Cat. No.: B11934191

For Researchers, Scientists, and Drug Development Professionals

Introduction

JP-153 is a novel small molecule inhibitor that specifically targets the Src-FAK-Paxillin signaling
complex, a critical nexus in the regulation of focal adhesion dynamics.[1] Focal adhesions are
complex macromolecular structures that connect the cell cytoskeleton to the extracellular
matrix, playing a pivotal role in cell migration, proliferation, and survival. The formation and
disassembly of these adhesions are tightly regulated by a network of signaling proteins,
including Focal Adhesion Kinase (FAK), Src kinase, and Paxillin.

JP-153 disrupts the crucial interaction between FAK and Paxillin. This disruption prevents the
Src-dependent phosphorylation of Paxillin at tyrosine 118 (Y118) and the subsequent
downstream activation of the pro-survival kinase Akt at serine 473 (S473). By inhibiting this
signaling cascade, JP-153 has been shown to effectively reduce vascular endothelial growth
factor (VEGF)-induced migration and proliferation of retinal endothelial cells, highlighting its
potential as a tool to study and potentially treat neovascular eye diseases.

These application notes provide detailed protocols for utilizing JP-153 to investigate focal
adhesion dynamics and associated cellular processes. The included methodologies are based
on established research and are intended to guide researchers in designing and executing
robust experiments.
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Data Presentation

The following tables summarize the quantitative effects of JP-153 on key cellular processes
related to focal adhesion dynamics.

Table 1: Effect of JP-153 on Endothelial Cell Proliferation

. Incubation Proliferation
Treatment Concentration ) o Cell Type
Time Inhibition (%)
o Human Retinal
Significant ]
JP-153 1pM 24 hours ) Endothelial Cells
reduction
(HRECS)
Human Retinal
Vehicle (DMSO) <0.01% v/v 24 hours Baseline Endothelial Cells

(HRECs)

Note: Specific percentage of inhibition may vary between experiments. Researchers are
encouraged to perform dose-response studies to determine the IC50 value for their specific cell
line and experimental conditions.

Table 2: Effect of JP-153 on Endothelial Cell Migration

Incubation Migration

Treatment Concentration ) o Cell Type
Time Inhibition
o Human Retinal
Significant ]
JP-153 1uM 4-6 hours , Endothelial Cells
reduction
(HRECS)
Human Retinal
Vehicle (DMSO) <0.01% v/v 4-6 hours Baseline Endothelial Cells

(HRECs)

Note: The degree of migration inhibition is dependent on the specific assay conditions. It is
recommended to quantify the results by cell counting or measuring the area of migration.
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Table 3: Effect of JP-153 on Key Signaling Proteins

] ] Phosphor
Treatmen Concentr  Stimulati Target .
. . ylation Effect Cell Type
t ation on Protein .
Site
Human
] Retinal
VEGF (100 o Tyrosine o )
JP-153 1uM Paxillin Inhibition Endothelial
ng/mL) 118
Cells
(HRECS)
Human
Retinal
VEGF (100 _ o _
JP-153 1uM Akt Serine 473 Inhibition Endothelial
ng/mL)
Cells
(HRECS)

Experimental Protocols
Protocol 1: Endothelial Cell Proliferation Assay (WST-1

Assay)

This protocol outlines a method to assess the effect of JP-153 on the proliferation of human
retinal endothelial cells (HRECS).

Materials:

VEGF-A (100 ng/mL)

Endothelial Cell Growth Medium

Fetal Bovine Serum (FBS)

JP-153 (solubilized in DMSO)

Human Retinal Endothelial Cells (HRECSs)
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o WST-1 Cell Proliferation Reagent
o 96-well cell culture plates

e Microplate reader

Procedure:

o Cell Seeding: Seed HRECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in
100 pL of complete growth medium. Allow cells to adhere overnight in a humidified incubator
at 37°C with 5% CO2.

e Serum Starvation: The following day, gently aspirate the growth medium and replace it with
100 pL of serum-free medium. Incubate for 4-6 hours.

o Treatment: Prepare serial dilutions of JP-153 in serum-free medium. The final DMSO
concentration should be less than 0.1%. Add the desired concentrations of JP-153 to the
wells. For a negative control, add medium with DMSO alone. Pre-incubate the cells with JP-
153 for 1 hour.

o Stimulation: Add VEGF-A to a final concentration of 100 ng/mL to all wells except for the
unstimulated control.

 Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
e WST-1 Assay: Add 10 pL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

o Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The
absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: Transwell Cell Migration Assay

This protocol details the investigation of JP-153's effect on VEGF-induced HREC migration
using a transwell chamber.

Materials:

e Human Retinal Endothelial Cells (HRECS)
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o Endothelial Cell Basal Medium (EBM) with 0.5% FBS

o Transwell inserts (8 um pore size) for 24-well plates

» Fibronectin (or other appropriate ECM protein)

e VEGF-A (100 ng/mL)

e JP-153

e Calcein AM or DAPI stain

o Cotton swabs

o Fluorescence microscope

Procedure:

o Coating Transwell Inserts: Coat the underside of the transwell inserts with 10 pg/mL
fibronectin in PBS and incubate for 1 hour at 37°C. Aspirate the coating solution and allow
the inserts to air dry.

e Cell Preparation: Culture HRECs to 80-90% confluency. Serum starve the cells in EBM with
0.5% FBS for 4-6 hours. Trypsinize and resuspend the cells in EBM with 0.5% FBS at a
concentration of 1 x 1075 cells/mL.

e Assay Setup:

o In the lower chamber of the 24-well plate, add 600 pL of EBM with 0.5% FBS containing
100 ng/mL VEGF-A.

o In the upper chamber (the transwell insert), add 100 pL of the HREC suspension (10,000
cells).

o Add JP-153 at the desired concentration to both the upper and lower chambers. Include a
vehicle control (DMSO).

 Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
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e Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use
a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

e Staining and Visualization:

o Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15
minutes.

o Permeabilize with 0.1% Triton X-100 for 10 minutes (optional, depending on the stain).
o Stain the cells with Calcein AM (for live cells) or DAPI (for nuclei).

o Visualize and count the migrated cells in several random fields of view using a
fluorescence microscope.

Protocol 3: Western Blot Analysis of Protein
Phosphorylation

This protocol describes the detection of changes in Paxillin (Y118) and Akt (S473)
phosphorylation in HRECs following treatment with JP-153.

Materials:

Human Retinal Endothelial Cells (HRECS)

e JP-153

e VEGF-A (100 ng/mL)

» RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

 PVDF membrane

o Transfer buffer
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» Blocking buffer (5% BSA in TBST)

e Primary antibodies: anti-phospho-Paxillin (Y118), anti-Paxillin, anti-phospho-Akt (S473), anti-
Akt, anti-GAPDH or [3-actin

o HRP-conjugated secondary antibodies

o Enhanced Chemiluminescence (ECL) substrate
o Chemiluminescence imaging system
Procedure:

e Cell Treatment: Seed HRECs in 6-well plates and grow to 80-90% confluency. Serum starve
the cells for 4-6 hours. Pre-treat with 1 uM JP-153 or vehicle for 1 hour, followed by
stimulation with 100 ng/mL VEGF-A for 15-30 minutes.

o Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect
the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

e Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay.

o SDS-PAGE and Transfer:
o Denature 20-30 pg of protein per sample by boiling in Laemmli buffer.
o Separate the proteins on an SDS-PAGE gel.
o Transfer the proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
Recommended dilutions should be optimized, but a starting point is 1:1000.
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o Wash the membrane three times with TBST for 10 minutes each.

o Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for
1 hour at room temperature.

o Wash the membrane again three times with TBST.

» Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Quantify band intensities using appropriate software and normalize to total
protein or a loading control.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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